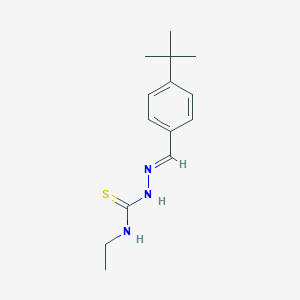
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine, also known as DCMPS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of piperazine and has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine involves the inhibition of carbonic anhydrase, which results in a decrease in the production of carbonic acid. This decrease in carbonic acid production leads to a decrease in hydrogen ion concentration, which helps to maintain acid-base balance in the body. This compound has also been found to have anti-inflammatory and analgesic properties, which are thought to be due to its ability to inhibit the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to decrease the production of carbonic acid, which helps to maintain acid-base balance in the body. This compound has also been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine in lab experiments is its potent inhibition of carbonic anhydrase. This makes it a useful tool for studying the physiological processes that are regulated by this enzyme. However, the use of this compound can also have limitations in lab experiments. For example, the compound may have off-target effects that could interfere with the interpretation of results.
Direcciones Futuras
There are many future directions for research involving 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine. One area of research could focus on the development of new derivatives of this compound that have improved potency and selectivity for carbonic anhydrase inhibition. Another area of research could focus on the use of this compound in combination with other drugs for the treatment of inflammatory diseases. Additionally, the use of this compound in other areas of research, such as cancer biology and neuroscience, could also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been found to be a potent inhibitor of carbonic anhydrase, which is involved in many physiological processes. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. While there are advantages and limitations to its use in lab experiments, there are many future directions for research involving this compound.
Métodos De Síntesis
The synthesis method of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine has been widely used in scientific research for its unique properties. This compound has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C13H18Cl2N2O3S |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-3-16-4-6-17(7-5-16)21(18,19)13-9-10(14)12(20-2)8-11(13)15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
WLAXDJCKUHRCTM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)



![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)


![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)